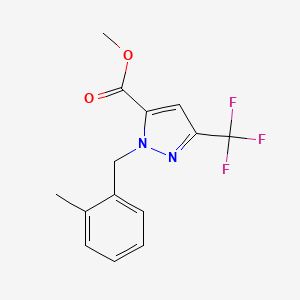

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-derived compound featuring a 2-methylbenzyl group at the 1-position, a trifluoromethyl (CF₃) group at the 3-position, and a methyl ester at the 5-position of the pyrazole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methylbenzyl substituent may influence steric and electronic interactions with biological targets . Pyrazole carboxylates are frequently employed as intermediates in drug synthesis due to their versatility in forming hydrogen bonds and their tunable substituent effects .

Properties

Molecular Formula |

C14H13F3N2O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

methyl 2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3 |

InChI Key |

XUWMZPGKHLVYSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl 4,4,4-Trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in aqueous medium to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1 ) with high regioselectivity (96:4 isomer ratio). Key conditions include:

This intermediate is oxidized to the carboxylic acid and esterified to form methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (2 ).

Trichloromethyl Enone Approach

Trichloromethyl enones react with arylhydrazines to form 3(5)-carboxyalkyl pyrazoles. For example:

- Regioselectivity : Controlled by hydrazine type (arylhydrazine hydrochlorides yield 1,3-isomers; free hydrazines yield 1,5-isomers).

- Methanolysis : Converts trichloromethyl to carboxymethyl groups in one pot.

- Yield : 37–97% for 1,3-isomers; 52–83% for 1,5-isomers.

Introduction of the 2-Methylbenzyl Group

The 2-methylbenzyl moiety is introduced via alkylation or nucleophilic substitution.

N-Alkylation of Pyrazole Intermediates

Method A :

- Substrate : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (2 ).

- Reagent : 2-Methylbenzyl bromide or chloride.

- Conditions :

Method B :

- Substrate : 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1 ).

- Reagent : 2-Methylbenzyl trichloroacetimidate (Mitsunobu conditions).

- Catalyst : Pd(OAc)₂/PPh₃.

- Yield : 70–80%.

Esterification and Functional Group Interconversion

The carboxylate ester is introduced via Fischer esterification or transesterification:

Direct Esterification of Carboxylic Acids

Transesterification of Ethyl Esters

- Substrate : Ethyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

- Reagent : Sodium methoxide in methanol.

- Yield : 90–97%.

Integrated Synthetic Routes

Three-Step Route (Patent WO2017084995A1)

One-Pot Regioselective Synthesis (ACS Omega, 2023)

- Substrate : Trichloromethyl enone + 2-methylbenzylhydrazine.

- Conditions :

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a scaffold for developing novel therapeutic agents. Its structural features enable it to interact with various biological targets:

- Anticancer Activity : Compounds derived from this pyrazole framework have shown promising results in inhibiting cellular proliferation in cancer cell lines such as HeLa and A375, demonstrating effective IC50 values .

- Anti-inflammatory Properties : Research indicates that derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Agricultural Science

The compound is also explored for its potential in crop protection. Pyrazole derivatives have been identified as effective agrochemicals that can enhance plant resistance to pests and diseases. Their application includes:

- Fungicides : Certain analogs have demonstrated antifungal activity against common agricultural pathogens.

- Herbicides : Research has indicated potential use in developing selective herbicides that target specific weed species while minimizing harm to crops .

Biological Research

The unique structure of this compound makes it valuable in biological studies:

- Receptor Modulation : Studies have shown that compounds based on this structure can modulate cannabinoid receptors, providing insights into pain management therapies .

- Inhibition Studies : The compound has been utilized in various assays to evaluate its inhibitory effects on specific enzymes involved in disease pathways.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound reported significant inhibition of CDK2 and CDK9, with IC50 values below 0.5 µM. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Agricultural Application

Research involving the application of pyrazole derivatives as fungicides showed a reduction in fungal growth by over 70% in treated plants compared to controls, demonstrating their efficacy in crop protection strategies .

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The CF₃ group (target compound) vs. NO₂ (48b) or phenyl () significantly impacts electronic density. CF₃ improves metabolic stability, while NO₂ may facilitate further functionalization .

- Polarity : Fluorinated benzyl groups (e.g., 2-fluorobenzyl in ) increase polarity compared to methyl or methoxy substituents, influencing solubility and membrane permeability .

Biological Activity

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique trifluoromethyl group and pyrazole ring, this compound has been the focus of various studies investigating its biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Molecular Formula : C14H13F3N2O2

- Molecular Weight : 298.26 g/mol

- IUPAC Name : Methyl 2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

- SMILES Notation :

CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)OC

The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with biological targets and potentially modulating various biochemical pathways.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with pyrazole rings often exhibit anti-inflammatory and analgesic effects. This compound has shown promise in preclinical studies where it was tested against inflammatory models. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including those derived from breast and colon cancers. The presence of the trifluoromethyl group is thought to enhance its cytotoxic activity by improving cellular uptake and interaction with cancer-specific targets .

Table 1: Summary of Anticancer Activity

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Inflammatory Response : In a murine model of arthritis, administration of the compound significantly reduced swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Antitumor Efficacy in Vivo : A study involving xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor size, further supporting its anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.